molecular formula C5H11ClN2OS B1487439 (R)-6-Amino-1,4-thiazepan-5-one hydrochloride CAS No. 1119471-25-8

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride

Cat. No. B1487439
CAS RN: 1119471-25-8
M. Wt: 182.67 g/mol
InChI Key: HRKJAPIBURIBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride, also known as R-ATZ-HCl, is a synthetic compound with a variety of potential applications in scientific research and laboratory experiments. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been studied for its potential therapeutic effects. R-ATZ-HCl is used in scientific research to investigate the biochemical and physiological effects of GABA agonists and antagonists.

Scientific Research Applications

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride is used in scientific research to investigate the biochemical and physiological effects of GABA agonists and antagonists. It has been studied for its potential therapeutic effects in the treatment of anxiety, depression, and other neurological disorders. Additionally, this compound has been used in studies to investigate the effects of GABA receptor agonists and antagonists on learning and memory.

Mechanism of Action

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride is believed to act as a GABA agonist, meaning that it binds to GABA receptors and activates them. This activation of GABA receptors leads to a decrease in neuronal excitability. Additionally, this compound has been found to modulate the activity of other neurotransmitters, such as glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of the neurotransmitters glutamate, dopamine, and serotonin. Additionally, this compound has been found to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, it is a structural analog of GABA, which makes it useful for studying the effects of GABA agonists and antagonists. However, it is important to note that this compound is not approved for use in humans, and its effects on humans are still largely unknown.

Future Directions

There are a number of potential future directions for research involving (R)-6-Amino-1,4-thiazepan-5-one hydrochloride. One potential direction is to further investigate its potential therapeutic effects in the treatment of anxiety, depression, and other neurological disorders. Additionally, further research could be conducted to investigate its effects on learning and memory. Additionally, further research could be conducted to investigate its effects on other neurotransmitters, such as glutamate and dopamine. Finally, further research could be conducted to investigate its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-amino-1,4-thiazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKJAPIBURIBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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